BenchChemオンラインストアへようこそ!

LY3020371

mGlu2/3 receptor pharmacology binding affinity functional antagonism

Choose LY3020371 for your next mGlu2/3 study to eliminate experimental variability caused by older antagonists like LY341495 or cross-class agents like ketamine. With sub-nanomolar affinity (Ki=2.50 nM mGlu3) and a clean preclinical profile—antidepressant efficacy without motor, cognitive, or abuse liabilities—LY3020371 provides the most reliable tool for dissecting glutamatergic signaling in depression, sleep-wake, and PK-PD models. Available as free acid or HCl salt.

Molecular Formula C15H15F2NO5S
Molecular Weight 359.3 g/mol
Cat. No. B8734123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY3020371
Molecular FormulaC15H15F2NO5S
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F
InChIInChI=1S/C15H15F2NO5S/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23)/t6-,9+,10+,11+,12-,15+/m1/s1
InChIKeyPVCLSZDVATUGHR-XJDZXMJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY3020371: A High-Potency Orthosteric mGlu2/3 Receptor Antagonist for Depression and Glutamatergic Signaling Research


LY3020371 is an orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors, part of the Group II mGluR family that modulates glutamatergic transmission [1]. It exhibits high binding affinity with Kis of 5.26 nM for human mGlu2 and 2.50 nM for human mGlu3 receptors, and potently blocks agonist-induced cAMP formation in functional assays with IC50 values of 16.2 nM (mGlu2) and 6.21 nM (mGlu3) [2]. The compound has a molecular formula of C15H15F2NO5S and a molecular weight of 359.35 g/mol, available as the free acid (CAS 1377615-75-2) or hydrochloride salt (CAS 1377615-44-5) [3]. LY3020371 has been characterized in both in vitro and in vivo models, demonstrating antidepressant-like efficacy comparable to ketamine but with a distinct preclinical side-effect profile [4].

Why Generic mGlu2/3 Antagonists Cannot Replace LY3020371 in Critical Research Applications


Not all mGlu2/3 antagonists are pharmacologically equivalent; substitution with older tool compounds such as LY341495, MGS0039, or cross-class agents like ketamine introduces significant experimental variability. LY3020371 exhibits a unique combination of high potency, receptor subtype selectivity, and a preclinical safety profile that distinguishes it from these comparators [1]. While LY341495 shows measurable antagonist activity across multiple mGluR subtypes at higher concentrations [2], LY3020371 maintains high selectivity for mGlu2/3 receptors [3]. Furthermore, compared to ketamine, LY3020371 produces antidepressant-like effects without the associated motor impairment, cognitive disruption, or abuse liability in preclinical models [4]. These differences in receptor pharmacology and in vivo behavioral outcomes mean that substituting LY3020371 with another mGlu2/3 antagonist could lead to confounded results in studies of glutamatergic signaling, sleep-wake regulation, or rapid-acting antidepressant mechanisms.

Quantitative Differentiation of LY3020371: Head-to-Head and Cross-Study Evidence vs. Ketamine and mGlu2/3 Antagonist Comparators


Receptor Binding Affinity and Potency: LY3020371 vs. LY341495

LY3020371 demonstrates superior in vitro potency for human mGlu2/3 receptors compared to the widely used tool compound LY341495. In membrane binding assays, LY3020371 exhibits Ki values of 5.26 nM for hmGlu2 and 2.50 nM for hmGlu3 [1]. While direct Ki values for LY341495 at human recombinant receptors under identical conditions are not always reported in a single comparative study, functional antagonism data from the literature indicate that LY341495's potency is lower and its selectivity across mGluR subtypes is less stringent; LY341495 shows measurable antagonist efficacy across all mGluR subtypes at 10-1000 fold higher concentrations [2].

mGlu2/3 receptor pharmacology binding affinity functional antagonism

Wake-Promoting Activity: LY3020371 vs. LY341495 in a Direct Comparative Sleep Study

In a direct head-to-head comparison of LY3020371 and LY341495 on sleep-wake architecture in rats, LY3020371 significantly increased cumulative wake time in a dose-dependent manner, whereas LY341495 did not produce the same robust wake-promoting effect [1]. Specifically, LY3020371 at 3 mg/kg i.v. increased wakefulness without rebound hypersomnolence, a characteristic not observed with LY341495 under the same experimental conditions. Furthermore, LY341495 increased functional capacity across sleep restriction measures, whereas LY3020371's effects on sleep homeostasis differed [2].

sleep-wake regulation wakefulness mGluR2/3 antagonist

Absence of Ketamine-Associated Neurotoxic, Motor, and Cognitive Side Effects: LY3020371 vs. Ketamine

A comprehensive comparative study in rodents directly assessed LY3020371 against ketamine across a battery of behavioral and neurochemical endpoints. While both compounds produced antidepressant-like effects in the forced-swim test, LY3020371 did not induce the motor impairment, cognitive disruption, or neurochemical changes associated with ketamine [1]. Specifically, ketamine significantly increased dopamine efflux in the nucleus accumbens and impaired performance in T-maze and psychomotor vigilance tasks; LY3020371 had either no effect or a significantly lesser impact [2]. In drug discrimination studies, rats did not fully generalize the LY3020371 cue to d-amphetamine or phencyclidine, indicating a distinct subjective effect profile [3].

antidepressant safety profile ketamine-like effects side-effect liability

Cortical Oscillation Modulation: LY3020371 vs. the mGlu2/3 Agonist LY379268

In a study utilizing both Wistar and mGluR2-deficient Han Wistar rats, LY3020371 consistently enhanced cortical oscillations in the theta (4-9 Hz) and gamma (30-80 Hz) frequency bands, whereas the mGlu2/3 agonist LY379268 reduced these same oscillations in control Wistar rats [1]. This opposing effect profile confirms LY3020371's functional antagonism at mGlu2/3 receptors in vivo and highlights its ability to modulate network activity in a manner opposite to agonists, with partial attenuation of the effect in mGluR2-lacking rats indicating a role for both mGluR2 and mGluR3 subtypes [2].

cortical oscillations theta and gamma rhythms sleep-wake EEG

Translational Pharmacokinetics: CSF Penetration and Functional Occupancy in Rats

Intravenous administration of LY3020371 in rats produced dose-proportionate increases in both plasma and cerebrospinal fluid (CSF) concentrations [1]. Critically, the CSF drug levels achieved at behaviorally active doses (0.3-10 mg/kg i.v.) matched the concentrations required for functional antagonism of native mGlu2/3 receptors in rat brain tissue preparations [2]. This translational pharmacokinetic-pharmacodynamic (PK-PD) relationship provides a quantitative benchmark not consistently established for older mGlu2/3 antagonists like LY341495 or MGS0039 in the same experimental framework.

pharmacokinetics CNS penetration receptor occupancy

Optimal Research and Industrial Application Scenarios for LY3020371


Elucidating mGlu2/3-Mediated Rapid Antidepressant Mechanisms Without Ketamine's Confounds

Use LY3020371 in rodent models of depression (e.g., forced-swim test, chronic unpredictable stress) to investigate rapid antidepressant signaling pathways. Because LY3020371 produces antidepressant-like effects comparable to ketamine but without the associated motor, cognitive, or abuse-liability side effects [1], it serves as a cleaner pharmacological tool for dissecting glutamatergic mechanisms in mood regulation. Researchers can confidently attribute observed neurochemical and behavioral changes to mGlu2/3 antagonism rather than off-target NMDA receptor blockade or dopaminergic disruption.

Investigating Cortical Network Oscillations and Sleep-Wake Regulation

Employ LY3020371 in EEG/EMG studies to explore the role of mGlu2/3 receptors in modulating theta and gamma oscillations and sleep-wake architecture. As demonstrated in direct comparisons with LY379268 (agonist) and LY341495 (antagonist) [2], LY3020371 consistently enhances wakefulness and cortical rhythms without rebound hypersomnolence. This makes it the preferred antagonist for experiments examining the neural circuitry underlying arousal, cognition, and circadian disruption.

Validating mGlu2/3 Target Engagement in CNS Penetration and PK-PD Studies

Utilize LY3020371 in pharmacokinetic-pharmacodynamic studies requiring quantitative CNS target engagement. The compound's well-characterized dose-proportionate CSF penetration and correlation between plasma/CSF levels and functional antagonism in native brain tissue [3] provide a reliable benchmark for confirming that mGlu2/3 receptors are blocked in vivo. This is particularly valuable for translational research programs aiming to establish exposure-response relationships for novel mGlu2/3 modulators.

Dissecting mGlu2 vs. mGlu3 Subtype Contributions Using Genetic Models

Combine LY3020371 with mGluR2-deficient rat strains (e.g., Han Wistar) to dissect the relative contributions of mGlu2 and mGlu3 receptor subtypes to behavioral and electrophysiological endpoints. As shown in studies where LY3020371's wake-promoting and oscillatory effects were partially attenuated in mGluR2-lacking rats [4], this approach allows researchers to move beyond pan-mGlu2/3 pharmacology and interrogate subtype-specific functions in complex CNS processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY3020371

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.